3-(2-Carboethoxyphenyl)-1-propene

Description

Contextualization within Modern Organic Synthesis and Materials Science

In the landscape of modern organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense value. 3-(2-Carboethoxyphenyl)-1-propene is a prime example, incorporating an aromatic ring, an ester, and an alkene. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a versatile building block for more complex molecular architectures.

The allyl group, in particular, is a cornerstone of modern synthetic chemistry, participating in a plethora of reactions including cross-coupling, metathesis, and various addition reactions. Its presence in this compound opens up possibilities for polymerization and the introduction of further functionality. In materials science, allyl-substituted aromatic compounds are precursors to polymers with tailored thermal and mechanical properties. The incorporation of an aromatic ester moiety can influence properties such as solubility, polarity, and degradability of the resulting materials. For instance, polymers derived from similar allyl-containing monomers have been investigated for applications in water purification and as specialized porous materials. mdpi.com

Molecular Architecture and its Academic Significance

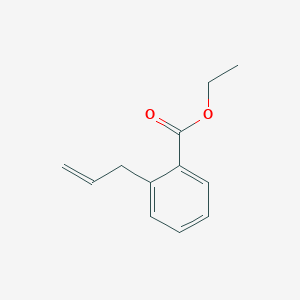

The molecular structure of this compound is characterized by an ethyl ester and an allyl group attached to a benzene (B151609) ring at the 1 and 2 (ortho) positions, respectively. This specific substitution pattern is of considerable academic interest due to the potential for intramolecular interactions and cyclization reactions.

The proximity of the allyl group's terminal double bond to the ester functionality and the aromatic ring allows for unique reactivity. Under suitable conditions, intramolecular cyclization can be induced, leading to the formation of new heterocyclic ring systems. rsc.orgresearchgate.net Such reactions are highly valuable in the synthesis of natural products and pharmaceutical agents. The study of these cyclization reactions provides fundamental insights into reaction mechanisms, stereoselectivity, and the influence of substituents on reactivity. rsc.orgresearchgate.net

The academic significance of this molecule also lies in the comparative study of its reactivity versus its meta and para isomers. The ortho-positioning of the functional groups can lead to distinct steric and electronic effects, influencing reaction rates and product distributions in electrophilic aromatic substitution and other transformations. numberanalytics.com

Overview of Current Research Trends and Unexplored Avenues

While dedicated research on this compound is not abundant, several current research trends point to its potential areas of application and suggest avenues for future exploration.

Current Research Trends:

Catalytic C-H Functionalization: A significant trend in organic synthesis is the direct functionalization of C-H bonds. Ruthenium-catalyzed ortho-C-H allylation of aromatic carboxylates using allyl alcohols or ethers has been demonstrated as a viable method to synthesize related structures. rsc.org This approach offers a more atom-economical and sustainable route compared to traditional methods.

Intramolecular Cyclization: The development of novel methods for intramolecular cyclization remains a key area of research. nih.gov For substrates like this compound, exploring different catalytic systems (e.g., metal-free, photochemically induced) to control the regioselectivity and stereoselectivity of the cyclization is a promising direction. rsc.org

Polymer Synthesis: The use of allyl-functionalized monomers in the synthesis of advanced polymers is an active field. mdpi.com Research into the polymerization of this compound, either as a homopolymer or in copolymerization with other monomers, could lead to new materials with unique properties.

Unexplored Avenues:

Medicinal Chemistry: The heterocyclic scaffolds that can be synthesized from this compound could be of interest in medicinal chemistry. Many biologically active compounds contain similar core structures. A systematic exploration of the biological activity of its derivatives is a largely unexplored area.

Asymmetric Catalysis: The development of enantioselective transformations of the allyl group, such as asymmetric dihydroxylation or epoxidation, would provide access to chiral building blocks from this readily accessible precursor.

Materials for Organic Electronics: Aromatic esters are components of some organic electronic materials. ijrar.org The potential for this compound and its polymers to be used in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) has yet to be investigated.

Physicochemical Properties of Related Compounds

To provide context, the following table includes data for the parent compound, ethyl benzoate (B1203000), and a closely related isomer.

| Property | Ethyl Benzoate | 3-(3-Carboethoxyphenyl)-2-methyl-1-propene |

| Molecular Formula | C₉H₁₀O₂ | C₁₃H₁₆O₂ |

| Molar Mass | 150.17 g/mol wikipedia.org | 204.26 g/mol |

| Appearance | Colorless liquid wikipedia.org | Not available |

| Boiling Point | 211-213 °C wikipedia.org | Not available |

| Melting Point | -34 °C wikipedia.org | Not available |

| Solubility in Water | Almost insoluble wikipedia.org | Not available |

Synthesis of this compound

While a specific, optimized synthesis for this compound is not widely reported, it can be prepared through established organic chemistry reactions. A plausible and common method would be the Fischer esterification of 2-allylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. quora.comyoutube.com

An alternative approach involves the allylation of a pre-formed ethyl benzoate derivative. For instance, the reaction of ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) with an allyl halide under basic conditions would yield the target compound, though this is a less direct route. A more modern and efficient method could involve the direct ortho-C-H allylation of benzoic acid followed by esterification, or the direct allylation of ethyl benzoate using transition metal catalysis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZASWGDPLVFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432810 | |

| Record name | 3-(2-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372510-69-5 | |

| Record name | 3-(2-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 2 Carboethoxyphenyl 1 Propene

Regioselective and Stereoselective Approaches to the 1-Propene Moiety

Modern olefination reactions provide a powerful arsenal (B13267) for the formation of the carbon-carbon double bond in the 1-propene moiety. While direct olefination on the aromatic ring is not standard, these reactions are crucial for constructing the propene unit which can then be attached to the phenyl ring.

One of the most versatile methods is the Wittig reaction . This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene. In a hypothetical synthesis of 3-(2-Carboethoxyphenyl)-1-propene, a precursor such as ethyl 2-formylbenzoate (B1231588) could be reacted with an appropriate phosphorus ylide. The choice of the ylide and reaction conditions, including the presence of salts and the nature of the solvent, can influence the E/Z selectivity of the resulting double bond.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, often offers superior stereoselectivity, typically favoring the formation of the (E)-alkene. This method employs phosphonate (B1237965) carbanions, which are more reactive than the corresponding phosphorus ylides.

Transition metal-catalyzed cross-coupling reactions are also central to forming the C-C bond between the aromatic ring and the propene unit. The Suzuki coupling , for instance, can be employed to couple an organoboron compound with an organohalide. A plausible route would involve the reaction of ethyl 2-bromobenzoate (B1222928) with 1-propenylboronic acid or its esters in the presence of a palladium catalyst and a base.

The Heck reaction provides another powerful tool for C-C bond formation, typically involving the reaction of an aryl halide with an alkene. For example, ethyl 2-iodobenzoate (B1229623) could be coupled with propene gas under palladium catalysis. Controlling the regioselectivity to favor the formation of the 1-propenyl product over the 2-propenyl isomer is a key consideration in this approach.

Recent advances in synthetic methodology offer alternative and potentially more efficient routes. Alkene metathesis , particularly cross-metathesis using catalysts like Grubbs' or Schrock's catalysts, allows for the formation of new carbon-carbon double bonds. Starting with a precursor like ethyl 2-vinylbenzoate, a cross-metathesis reaction with a suitable olefin could potentially yield the desired 1-propenyl group.

Direct C-H activation is an emerging and highly attractive strategy. This approach aims to directly functionalize a C-H bond on the aromatic ring with the propene moiety, thus avoiding the need for pre-functionalized starting materials like aryl halides. While challenging, successful ortho-C-H alkenylation of benzoates has been reported using palladium or rhodium catalysts.

Functionalization Strategies for the 2-Carboethoxyphenyl Substructure

The synthesis of the 2-carboethoxyphenyl core requires efficient methods for introducing the carboethoxy group and directing subsequent functionalization to the ortho position.

The carboethoxy group is typically introduced via esterification of the corresponding carboxylic acid. Fischer-Speier esterification of 2-allylbenzoic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) is a direct and common method.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ethyl ester.

Achieving ortho-substitution is often accomplished through the use of directing groups. The carboxylate or a related functional group can act as a directing group in ortho-lithiation reactions. For instance, starting with benzoic acid, protection of the acidic proton followed by treatment with a strong base like n-butyllithium can lead to deprotonation at the ortho position. The resulting organolithium species can then be quenched with an appropriate electrophile, such as allyl bromide, to introduce the propene chain. Subsequent esterification would yield the final product.

Another classical approach is the Claisen rearrangement . This involves heating an allyl aryl ether, such as ethyl 2-(allyloxy)benzoate, to induce a-sigmatropic rearrangement. This reaction typically yields the ortho-allyl phenol, which would then require further steps to remove the hydroxyl group and isomerize the double bond to the 1-position.

Synthesis and Application of Halogenated Analogues and Key Intermediates

Halogenated derivatives of the benzoate (B1203000) scaffold are pivotal intermediates in many synthetic pathways leading to this compound.

Ethyl 2-halobenzoates, particularly the bromo and iodo analogues, are common starting materials for a variety of cross-coupling reactions. These can be synthesized from commercially available 2-halobenzoic acids via Fischer esterification or by conversion to the acyl halide followed by reaction with ethanol.

The synthesis of these halogenated benzoic acids often starts from anthranilic acid (2-aminobenzoic acid). Through a Sandmeyer reaction , the amino group can be converted to a diazonium salt, which is then displaced by a halide (e.g., from CuBr or KI) to introduce the bromine or iodine atom at the 2-position.

These halogenated intermediates are then poised for use in reactions like the Suzuki, Heck, Stille, or Sonogashira couplings to introduce the 1-propene group, as detailed in section 2.1.1. The choice of the specific halogen and coupling partner is often dictated by the desired reaction conditions and the availability of starting materials.

Halogenation Protocols for the Propene System

The introduction of a halogen atom onto the propene side chain of this compound is a key transformation that opens up a plethora of possibilities for further functionalization. The most common and effective method for achieving this is through allylic halogenation, which proceeds via a free-radical mechanism.

Bromination:

The reagent of choice for allylic bromination is N-Bromosuccinimide (NBS). numberanalytics.comchadsprep.com The primary advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. numberanalytics.comchadsprep.com This is crucial for favoring allylic substitution over the competing electrophilic addition of bromine across the double bond. numberanalytics.comchadsprep.com The reaction is typically initiated by either ultraviolet (UV) light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. numberanalytics.com The reaction is generally performed in a non-polar solvent, historically carbon tetrachloride (CCl₄), although greener alternatives are now preferred. libretexts.org

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of this compound, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the allylic bromide and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Chlorination:

For allylic chlorination, N-Chlorosuccinimide (NCS) can be employed in a similar fashion to NBS. The reaction also proceeds through a free-radical chain mechanism and requires initiation by light or a radical initiator. While generally less common than allylic bromination, it provides a direct route to the corresponding allylic chloride.

Table 1: Representative Conditions for Allylic Halogenation of this compound

| Entry | Halogenating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Product(s) | Representative Yield (%) |

| 1 | NBS (1.1 eq) | AIBN (0.1 eq) | CCl₄ | 77 | 4 | 3-(2-Carboethoxyphenyl)-3-bromo-1-propene | 85 |

| 2 | NBS (1.1 eq) | UV light (254 nm) | Benzene (B151609) | 80 | 6 | 3-(2-Carboethoxyphenyl)-3-bromo-1-propene | 80 |

| 3 | NCS (1.1 eq) | Benzoyl Peroxide (0.1 eq) | CH₂Cl₂ | 40 | 8 | 3-(2-Carboethoxyphenyl)-3-chloro-1-propene | 75 |

Note: The data in this table is representative of typical allylic halogenation reactions and is provided for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.

Utility of Halogenated Derivatives in Convergent and Divergent Synthesis

The halogenated derivatives of this compound are highly valuable intermediates in both convergent and divergent synthetic strategies.

Convergent Synthesis:

Divergent Synthesis:

In divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. The halogenated derivatives of this compound are excellent starting points for such an approach. The allylic halide can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to introduce diverse functional groups. Furthermore, the halide can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then be reacted with various electrophiles to create a diverse array of new molecules.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of the allylic halogenation of this compound are highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. numberanalytics.com

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents are generally preferred to minimize the potential for ionic side reactions. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the exploration of greener alternatives such as cyclohexane (B81311) or heptane. numberanalytics.com

Initiator: The type and concentration of the radical initiator are critical. For thermal initiation, AIBN and benzoyl peroxide are commonly used. The rate of decomposition of the initiator is temperature-dependent, and this must be considered when selecting the reaction temperature. For photochemical initiation, the wavelength and intensity of the light source must be optimized. numberanalytics.comnumberanalytics.com

Temperature: The reaction temperature influences the rate of both the desired radical substitution and the undesired electrophilic addition. Higher temperatures generally favor the radical pathway. However, excessively high temperatures can lead to thermal decomposition of the starting material or product. numberanalytics.com

Concentration: The concentration of the halogenating agent, such as NBS, should be carefully controlled. A slow addition of the reagent can help to maintain a low and steady concentration of the halogen, thereby enhancing the selectivity for allylic halogenation. chemistrysteps.com

Table 2: Illustrative Optimization of Allylic Bromination of this compound

| Entry | Solvent | Initiator (mol%) | Temperature (°C) | Yield of Allylic Bromide (%) |

| 1 | CCl₄ | AIBN (5) | 77 | 82 |

| 2 | Cyclohexane | AIBN (5) | 81 | 78 |

| 3 | Acetonitrile | AIBN (5) | 82 | 55 |

| 4 | CCl₄ | Benzoyl Peroxide (5) | 77 | 80 |

| 5 | CCl₄ | AIBN (10) | 77 | 86 |

| 6 | CCl₄ | AIBN (5) | 60 | 65 |

Note: This table presents hypothetical data to illustrate the potential effects of varying reaction parameters on the outcome of the allylic bromination.

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing sustainable chemical processes. mdpi.comresearchgate.net The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign synthetic routes. nih.gov

Key Green Chemistry Considerations:

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are preferred as they generate less waste. For the synthesis of the parent compound, cross-coupling reactions should be chosen and optimized to maximize atom economy.

Use of Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. In the context of allylic halogenation, replacing toxic solvents like carbon tetrachloride with greener options such as ionic liquids or even performing the reaction under solvent-free conditions would be a significant improvement. researchgate.net

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. This can be achieved by using catalysts that allow the reaction to proceed at lower temperatures or by using more efficient energy sources, such as visible light photoredox catalysis instead of high-energy UV lamps.

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Description | Ideal Value |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100% | 100% |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | 1 |

By evaluating these metrics, chemists can quantitatively assess the environmental impact of a synthetic route and identify areas for improvement. mdpi.comresearchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of 3 2 Carboethoxyphenyl 1 Propene

Electrophilic Addition Reactions at the Alkene Site

The carbon-carbon double bond of the propene moiety is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is central to a variety of addition reactions that transform the alkene into a saturated functional group.

Detailed Mechanistic Studies of Halogenation and Hydrohalogenation

Halogenation: The reaction of 3-(2-Carboethoxyphenyl)-1-propene with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The initial step involves the polarization of the halogen molecule by the electron-rich alkene, leading to the formation of a cyclic halonium ion intermediate. researchgate.netnih.gov This three-membered ring is then opened by the nucleophilic attack of the halide ion from the side opposite to the initial halogen addition, resulting in an anti-addition product. researchgate.netnih.gov For this compound, this would yield the corresponding 1,2-dihalopropane derivative. The reaction is typically rapid and occurs at room temperature. dergipark.org.tr

The general mechanism is as follows:

Formation of the halonium ion: The π electrons of the alkene attack one of the halogen atoms, displacing the other as a halide ion and forming a bridged halonium ion.

Nucleophilic attack: The halide ion then attacks one of the carbons of the cyclic intermediate, leading to the opening of the ring and the formation of the vicinal dihalide. researchgate.net

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene follows Markovnikov's rule. researchgate.netlibretexts.org The electrophilic hydrogen atom adds to the terminal carbon of the double bond (the carbon with more hydrogen atoms), leading to the formation of a more stable secondary carbocation at the benzylic position. Subsequent attack by the halide nucleophile on this carbocation yields the 2-halo derivative as the major product. researchgate.netacs.org The reaction rate increases with the acidity of the hydrogen halide (HI > HBr > HCl > HF). researchgate.net

The mechanism involves two principal steps:

Protonation and carbocation formation: The alkene's π bond attacks the hydrogen of the HX, forming a C-H bond and a secondary carbocation. researchgate.netviu.ca

Nucleophilic attack: The halide ion attacks the electrophilic carbocation, forming the final alkyl halide product. researchgate.netviu.ca

| Reaction | Reagent | Major Product | Key Mechanistic Feature |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-3-(2-carboethoxyphenyl)propane | Anti-addition via a cyclic bromonium ion researchgate.netnih.gov |

| Hydrohalogenation | HBr | Ethyl 2-(2-bromopropyl)benzoate | Markovnikov addition via a secondary carbocation researchgate.netacs.org |

Table 1: Halogenation and Hydrohalogenation of this compound

Oxidative Transformations Including Ozonolysis and Epoxidation

Ozonolysis: Ozonolysis is a powerful method for cleaving the carbon-carbon double bond. datapdf.combioline.org.br Treatment of this compound with ozone (O₃) at low temperatures, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will break the double bond to yield two carbonyl compounds. datapdf.com In this case, the products would be 2-carboethoxybenzaldehyde and formaldehyde. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable trioxolane intermediate (ozonide). datapdf.com Reductive cleavage of this ozonide then gives the final aldehyde products.

Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). viu.calibretexts.orgucla.edu This reaction is a syn-addition, meaning the oxygen atom is added to the same face of the double bond. libretexts.org The reaction is concerted, with the peroxy acid delivering the oxygen atom in a single step. libretexts.org The product of the epoxidation of this compound would be ethyl 2-((oxiran-2-yl)methyl)benzoate. The rate of epoxidation is influenced by the nature of the substituents on the alkene, with electron-donating groups generally increasing the rate of reaction. nih.gov

| Reaction | Reagent | Product(s) | Intermediate |

| Ozonolysis (reductive workup) | 1. O₃, CH₂Cl₂, -78 °C2. Zn/H₂O | 2-Carboethoxybenzaldehyde and Formaldehyde | Ozonide (Trioxolane) datapdf.com |

| Epoxidation | m-CPBA | Ethyl 2-((oxiran-2-yl)methyl)benzoate | Concerted transition state libretexts.org |

Table 2: Oxidative Transformations of the Alkene Moiety

Nucleophilic Reactivity of the Carboethoxy Group

The carboethoxy group is an ester functionality that is susceptible to nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, leading to the displacement of the ethoxide leaving group.

Ester Hydrolysis and Transesterification Kinetics

Ester Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be catalyzed by either acid or base. wikipedia.org

Acid-catalyzed hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol (B145695) is eliminated, and the carboxylic acid is formed. wikipedia.org

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. wikipedia.orgethz.ch

Kinetic studies on the hydrolysis of substituted ethyl benzoates show that the reaction rate is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org A Hammett plot for the base-catalyzed hydrolysis of a series of para-substituted ethyl benzoates gives a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. walisongo.ac.id

Transesterification: This reaction involves the conversion of one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. ucla.edulibretexts.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl 2-allylbenzoate and ethanol. The reaction is an equilibrium process, and a large excess of the new alcohol is often used to drive the reaction to completion. libretexts.org

| Reaction | Conditions | Product | Kinetic Influence |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-Allylbenzoic acid | Reversible; rate enhanced by protonation of carbonyl wikipedia.org |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Sodium 2-allylbenzoate | Irreversible; rate enhanced by electron-withdrawing groups ethz.chwalisongo.ac.id |

| Transesterification | CH₃OH, H⁺ catalyst, heat | Methyl 2-allylbenzoate | Equilibrium process; driven by excess alcohol ucla.edulibretexts.org |

Table 3: Reactivity of the Carboethoxy Group

Formation of Amides, Hydrazides, and Other Ester Derivatives

Amide Formation: The carboethoxy group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. beilstein-journals.org This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating. uv.es The reaction of this compound with an amine like propylamine (B44156) would yield N-propyl-2-allylbenzamide. The reaction can be catalyzed by acids or bases, or in some cases, proceeds with neat reactants at elevated temperatures. libretexts.orgbeilstein-journals.org

Hydrazide Formation: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the corresponding acid hydrazide. uv.esrsc.org For this compound, this reaction would produce 2-allylbenzohydrazide. This transformation is a common method for preparing hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds. dergipark.org.trijcce.ac.irsigmaaldrich.com The reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent. uv.es

Aromatic Reactivity and Substitution Patterns

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is determined by the directing effects of the two substituents already present on the ring: the allyl group (an alkyl group) and the carboethoxy group.

The allyl group is an ortho-, para-director and an activating group due to its electron-donating inductive effect. nih.gov Conversely, the carboethoxy group is a meta-director and a deactivating group due to its electron-withdrawing inductive and resonance effects. researchgate.net

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the position of further substitution. nih.gov Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the allyl group. The positions are numbered relative to the carboethoxy group as C1. The allyl group is at C2. The available positions for substitution are C3, C4, C5, and C6.

Ortho to allyl group: Positions C3 and the position ortho to the allyl group and adjacent to the carboethoxy group (this position is already substituted).

Para to allyl group: Position C5.

Thus, the major products of electrophilic aromatic substitution are expected to be the 3- and 5-substituted derivatives. For example, in a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like AlCl₃, the acetyl group would be introduced primarily at the C3 and C5 positions. researchgate.netnih.govwalisongo.ac.id However, steric hindrance from the adjacent carboethoxy group might disfavor substitution at the C3 position to some extent, potentially making the C5-substituted product the major isomer. researchgate.netnih.gov

| Reaction | Reagent | Expected Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-allyl-5-nitrobenzoate and Ethyl 2-allyl-3-nitrobenzoate | The activating allyl group directs ortho and para. The para position (C5) is sterically accessible. The ortho position (C3) is also possible. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 2-allyl-5-acetylbenzoate and Ethyl 2-allyl-3-acetylbenzoate | The activating allyl group directs ortho and para. researchgate.netnih.govwalisongo.ac.id |

| Bromination | Br₂, FeBr₃ | Ethyl 2-allyl-5-bromobenzoate and Ethyl 2-allyl-3-bromobenzoate | The activating allyl group directs ortho and para. |

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Palladium-Catalyzed C-H Activation and Aryl Coupling Strategies

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govnih.gov For this compound, both the aromatic C-H bonds and the vinylic C-H bonds of the allyl group present opportunities for palladium-catalyzed functionalization.

One of the most powerful strategies is the direct arylation of C-H bonds. researchgate.net In this process, a palladium catalyst facilitates the coupling of an aryl halide or a similar partner with a C-H bond of the substrate. nih.gov For the aromatic ring of this compound, the directing effect of the carboethoxy group could be exploited to achieve regioselective C-H activation.

The Heck reaction is another prominent palladium-catalyzed transformation that could be applied to this compound. beilstein-journals.org This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org The allyl group of this compound can participate as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide to introduce new substituents.

| Reaction Type | Potential Reacting Site | General Transformation |

| Direct C-H Arylation | Aromatic C-H bonds | Formation of a new C-C bond between the aromatic ring and an aryl group. |

| Heck Reaction | Allyl group (C=C bond) | Formation of a new C-C bond at the terminal carbon of the allyl group. |

The specific conditions for these reactions, including the choice of palladium catalyst, ligands, base, and solvent, would be critical in controlling the outcome and achieving the desired product.

Cycloaddition Reactions and Pericyclic Processes

The allyl group in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, the allyl group of this compound can act as the dienophile.

The reactivity of the allyl group as a dienophile is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing carboethoxy group can influence the electron density of the allyl group, which in turn affects its reactivity in the Diels-Alder reaction. Generally, electron-withdrawing groups on the dienophile can enhance the reaction rate with electron-rich dienes. masterorganicchemistry.comyoutube.com

Research on the Diels-Alder reactions of para-substituted allyl benzoates with various dienes has shown that these compounds can serve as effective dienophiles. researchgate.net This suggests that this compound would similarly be expected to undergo Diels-Alder reactions with suitable dienes to form substituted cyclohexene (B86901) derivatives.

| Reaction Type | Role of this compound | Expected Product |

| Diels-Alder Reaction | Dienophile | Substituted cyclohexene derivative |

The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a concerted, suprafacial manner. wikipedia.org This allows for the controlled formation of stereocenters in the resulting cycloadduct.

Radical Chemistry and Polymerization Initiations

The propene moiety of this compound is susceptible to radical addition reactions. In the presence of a radical initiator, a radical species can add across the double bond of the allyl group. The regioselectivity of this addition would be governed by the stability of the resulting radical intermediate.

Furthermore, the allyl group provides a potential site for polymerization. Under radical conditions, this compound could undergo polymerization to form a polymer with a repeating unit derived from the monomer. The presence of the bulky carboethoxyphenyl group would likely influence the stereochemistry and properties of the resulting polymer.

While specific studies on the radical polymerization of this compound are not widely documented, the general principles of radical addition to alkenes are well-established. rsc.org For example, the radical-catalyzed addition of ethyl cyanoacetate (B8463686) to conjugated olefins demonstrates the feasibility of such transformations. rsc.org

| Radical Process | Description |

| Radical Addition | Addition of a radical species across the C=C bond of the allyl group. |

| Radical Polymerization | Chain-growth polymerization initiated by a radical, leading to a polymer chain. |

The efficiency and outcome of these radical processes would depend on the specific radical initiator used and the reaction conditions.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for several potential rearrangement and isomerization reactions. One common reaction for allylic systems is isomerization of the double bond. Under acidic, basic, or metal-catalyzed conditions, the double bond of the propene group can migrate to form the more thermodynamically stable internal alkene isomers, namely (E)- and (Z)-3-(2-carboethoxyphenyl)-1-propen-1-ene.

Another possibility is the Claisen rearrangement, although this would require the initial formation of an allyl aryl ether, which is not the starting material itself. However, derivatives of this compound could potentially undergo such rearrangements.

Sigmatropic rearrangements are another class of pericyclic reactions that could be relevant. researchgate.net For instance, a nih.govwikipedia.org-sigmatropic rearrangement could be envisioned under specific conditions, potentially involving an intermediate ylide.

| Reaction Type | Description | Potential Product(s) |

| Isomerization | Migration of the double bond within the propene side chain. | (E)- and (Z)-3-(2-carboethoxyphenyl)-1-propen-1-ene |

| Sigmatropic Rearrangement | Concerted reorganization of sigma and pi bonds. | Structurally rearranged isomer |

The specific conditions required to induce these rearrangements would need to be carefully investigated, as they often require specific catalysts or reaction environments.

Synthesis and Exploration of Derivatives and Structural Analogues

Positional Isomers and Their Distinct Reactivity Profiles (e.g., 3-(3-Carboethoxyphenyl)-1-propene)

The positional isomerism of the carboethoxy group on the phenyl ring, specifically comparing the ortho- (3-(2-Carboethoxyphenyl)-1-propene) and meta- (3-(3-Carboethoxyphenyl)-1-propene) substituted compounds, significantly influences their synthesis and reactivity.

One of the primary synthetic routes to these compounds is the Claisen rearrangement of the corresponding allyl aryl ethers. For this compound, the precursor would be ethyl 2-(allyloxy)benzoate. The thermal or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangement of this ether proceeds to form the ortho-allyl substituted product. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable aromatic system from a dienone intermediate. wikipedia.org

In contrast, for the meta-isomer, 3-(3-Carboethoxyphenyl)-1-propene, the Claisen rearrangement of ethyl 3-(allyloxy)benzoate would lead to a mixture of 2-allyl-3-carboethoxyphenol and 4-allyl-3-carboethoxyphenol, not the desired product directly. Therefore, alternative synthetic strategies, such as the Heck reaction, are often employed. organic-chemistry.org The palladium-catalyzed coupling of ethyl 3-bromobenzoate with an allyl source, such as allyl bromide or propene, provides a more direct route to 3-(3-Carboethoxyphenyl)-1-propene.

The reactivity of these isomers is also distinct. The ortho-isomer, this compound, can undergo intramolecular reactions, such as cyclization, due to the proximity of the allyl and carboethoxy groups. For instance, under certain acidic or catalytic conditions, intramolecular acylation or related cyclizations could be envisioned.

The electronic nature of the carboethoxy group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.commasterorganicchemistry.com However, the directing effect differs between the two isomers. In the case of this compound, the ortho- and para- positions relative to the activating allyl group are influenced by the deactivating effect of the adjacent carboethoxy group. For 3-(3-Carboethoxyphenyl)-1-propene, the carboethoxy group acts as a meta-director, influencing the regioselectivity of further substitutions on the aromatic ring. masterorganicchemistry.com

| Property | This compound | 3-(3-Carboethoxyphenyl)-1-propene |

| Typical Synthesis | Claisen rearrangement of ethyl 2-(allyloxy)benzoate | Heck reaction of ethyl 3-bromobenzoate and propene |

| Potential Reactivity | Intramolecular cyclization | Standard electrophilic aromatic substitution |

| Electronic Effect | Deactivating, ortho-para directing allyl group, with steric hindrance from ortho-carboethoxy group. | Deactivating, meta-directing carboethoxy group. |

Alkene Homologues and Branched Derivatives (e.g., 3-(2-Carboethoxyphenyl)-2-methyl-1-propene)

Modification of the alkene moiety in this compound, through homologation or branching, introduces further steric and electronic diversity, impacting both synthesis and reactivity.

Alkene Homologues: An example of an alkene homologue is 3-(2-Carboethoxyphenyl)-1-butene, where the allyl group is extended by one carbon. The synthesis of such a compound could be achieved through a Heck reaction between ethyl 2-bromobenzoate (B1222928) and 1-butene. rug.nl The reactivity of the double bond in homologues like this would be similar to other terminal alkenes, undergoing reactions such as hydrogenation, hydroboration-oxidation, and epoxidation.

Branched Derivatives: A key branched derivative is 3-(2-Carboethoxyphenyl)-2-methyl-1-propene. This compound can be synthesized via the Heck reaction of ethyl 2-bromobenzoate with isobutylene. The introduction of the methyl group on the double bond significantly influences its reactivity. For instance, the increased steric hindrance around the double bond can affect the rates of reactions such as hydroboration. Furthermore, the electronic effect of the methyl group can influence the regioselectivity of electrophilic additions to the double bond.

| Derivative | Structure | Synthetic Approach | Potential Reactivity Differences |

| 3-(2-Carboethoxyphenyl)-1-butene | Heck reaction of ethyl 2-bromobenzoate and 1-butene. | Similar to terminal alkenes, but with potential for different regioselectivity in some reactions due to the longer chain. | |

| 3-(2-Carboethoxyphenyl)-2-methyl-1-propene | Heck reaction of ethyl 2-bromobenzoate and isobutylene. | Steric hindrance at the double bond; altered regioselectivity in electrophilic additions. |

Analogues with Modified Ester Functionality

The ester functionality in this compound can be readily modified to include different alkyl groups, such as methyl or tert-butyl, which can influence the compound's physical properties and reactivity.

The synthesis of these analogues typically follows similar routes to the ethyl ester. For example, methyl 2-allylbenzoate can be prepared by the Claisen rearrangement of methyl 2-(allyloxy)benzoate or via a Fischer esterification of 2-allylbenzoic acid with methanol (B129727). chemspider.com Similarly, tert-butyl 2-allylbenzoate can be synthesized, although direct esterification may be challenging due to the steric bulk of the tert-butyl group. Alternative methods, such as reacting the acid chloride of 2-allylbenzoic acid with potassium tert-butoxide, can be employed. nih.gov

The nature of the ester group can affect the rate of reactions involving the ester itself, such as hydrolysis. For instance, tert-butyl esters are known to be more resistant to basic hydrolysis but are readily cleaved under acidic conditions. This differential reactivity can be exploited in synthetic strategies where the ester group acts as a protecting group.

| Ester Analogue | Synthetic Method | Key Reactivity Feature |

| Methyl 2-allylbenzoate | Claisen rearrangement of methyl 2-(allyloxy)benzoate; Fischer esterification. | Similar reactivity to the ethyl ester, with potential for slightly different reaction rates. |

| tert-Butyl 2-allylbenzoate | Reaction of 2-allylbenzoyl chloride with potassium tert-butoxide. | Resistant to basic hydrolysis, sensitive to acidic cleavage. |

Aromatic Ring Substituent Effects on Reactivity and Synthesis

The introduction of substituents on the aromatic ring of this compound has a profound impact on both its synthesis and subsequent reactivity. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent.

During synthesis via the Claisen rearrangement of a substituted ethyl 2-(allyloxy)benzoate, the rate of rearrangement is influenced by the electronic properties of the ring substituents. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups on the aromatic ring can accelerate the rearrangement, while electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) tend to slow it down. nih.govacs.org This is attributed to the electronic demands of the pericyclic transition state.

| Substituent Type | Effect on Claisen Rearrangement Rate | Effect on Electrophilic Aromatic Substitution |

| Electron-Donating (e.g., -OCH3, -CH3) | Accelerates | Activates the ring, ortho-, para-directing |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decelerates | Deactivates the ring, meta-directing |

| Halogens (e.g., -Cl, -Br) | Can have a mixed effect | Deactivates the ring, but are ortho-, para-directing |

Stereoisomers and Enantioselective Synthesis

The presence of a chiral center or axis in derivatives of this compound opens up the field of stereoisomerism and the challenge of enantioselective synthesis. While this compound itself is achiral, many of its derivatives and reaction products can be chiral.

For instance, reactions at the double bond, such as epoxidation or dihydroxylation, can create one or two stereocenters. The enantioselective synthesis of such chiral products is a significant goal in modern organic chemistry. Methodologies such as the Sharpless asymmetric epoxidation or dihydroxylation could potentially be applied to the alkene moiety.

Furthermore, enantioselective versions of the synthetic routes to these compounds are an active area of research. For example, asymmetric Claisen rearrangements have been developed, often employing chiral Lewis acids or auxiliaries to induce facial selectivity in the nih.govnih.gov-sigmatropic rearrangement. nih.govorganic-chemistry.orgacs.org Similarly, the Heck reaction can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands on the palladium catalyst. nih.govhw.ac.ukchemistryviews.orgresearchgate.net These methods could, in principle, be adapted for the enantioselective synthesis of chiral derivatives of this compound.

The development of such enantioselective routes is crucial for applications where a single enantiomer of a compound is desired, for example, in the synthesis of pharmaceuticals or agrochemicals.

| Chiral Feature | Potential Enantioselective Method |

| Chiral center at the alkene | Asymmetric epoxidation, asymmetric dihydroxylation |

| Chiral center from cyclization | Enantioselective intramolecular Heck reaction |

| Axial chirality in biaryl derivatives | Asymmetric Suzuki or Negishi coupling |

| Enantioselective synthesis of the core structure | Asymmetric Claisen rearrangement, asymmetric Heck reaction |

Role in Advanced Organic Synthesis As a Versatile Intermediate

Utilization as a Building Block for Complex Polycyclic Systems

The structure of 3-(2-Carboethoxyphenyl)-1-propene is well-suited for intramolecular reactions to form fused ring systems, which are common motifs in natural products and pharmaceuticals. The proximity of the allyl and ester groups allows for cyclization reactions that can generate five- or six-membered rings fused to the parent benzene (B151609) ring.

Intramolecular cyclization can be promoted under various conditions. For instance, acid-catalyzed reactions can lead to the formation of lactones through the attack of the ester's carbonyl oxygen onto an activated alkene. More commonly, transition metal catalysis, particularly with palladium, is employed to construct new carbon-carbon bonds. Palladium-catalyzed intramolecular Heck reactions, for example, can forge a new ring by linking the internal carbon of the allyl group to the aromatic ring, leading to substituted indane or indene (B144670) derivatives after subsequent transformations. While direct examples for this compound are not extensively documented, the reactivity is analogous to similar systems where ortho-allyl aromatic compounds undergo cyclization. rsc.orgrsc.org

Another approach involves the Lewis acid-mediated intramolecular addition of the allyl group to the ester, which, after rearrangement, can yield complex polycyclic ketones. rsc.org The choice of catalyst and reaction conditions can selectively determine the outcome, leading to different polycyclic skeletons from the same starting material. researchgate.netmdpi.com

Table 1: Representative Conditions for Analogous Intramolecular Cyclization Reactions

| Starting Material Type | Catalyst/Reagent | Solvent | Product Type | Reference |

| o-Alkenylbenzamides | ArI / mCPBA / BF₃·OEt₂ | CH₂Cl₂ | Benzoiminolactones | rsc.org |

| Allyl- and prop-2-ynyl-silanes | EtAlCl₂ or TiCl₄ | Toluene or CH₂Cl₂ | Cyclic ketones | rsc.org |

| (2-Propargyl ether) arylimines | t-BuOK | THF | 3-Amino-benzofurans | researchgate.net |

Precursor in the Total Synthesis of Challenging Targets

While the literature does not currently feature a prominent total synthesis of a complex natural product starting directly from this compound, its potential is evident from its functional group array. Building blocks containing ortho-allyl aromatic motifs are valuable in the synthesis of various natural product classes. For example, iridium-catalyzed asymmetric amination of 2-allylanilines, followed by ring-closing metathesis, has been used to access enantioenriched 2,5-dihydrobenzo[b]azepine derivatives, which are important heterocyclic scaffolds. rsc.org By analogy, this compound could serve as a precursor to polycyclic structures found in alkaloids or terpenoids after suitable functional group interconversion.

Application in the Construction of Macrocyclic Structures

The construction of macrocycles is a significant challenge in organic synthesis. While there are no direct reports of using this compound for this purpose, its structure offers potential pathways. One hypothetical approach could involve a ring-closing metathesis (RCM) reaction. By first functionalizing the ester group with a long-chain alcohol that also contains a terminal alkene, a diene precursor suitable for RCM could be generated. Subsequent cyclization would yield a large ring system incorporating the aromatic unit. Such macrocyclic structures are of interest in medicinal chemistry and materials science. acs.orgacs.org

Integration into Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bonds are formed in a single operation, offer significant advantages in efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for such processes. nih.govbeilstein-journals.orgbeilstein-journals.org

A plausible cascade sequence could be initiated by a palladium-catalyzed allylic substitution on the propene chain. nih.govrsc.orgacs.org The resulting intermediate, now bearing a new functional group, could then undergo an intramolecular cyclization involving the ester. For example, an asymmetric allylic alkylation could set a stereocenter, followed by a Dieckmann condensation or a related cyclization to construct a fused, chiral ring system. Such tandem reactions provide rapid access to molecular complexity from simple starting materials. beilstein-journals.orgnih.gov

Table 2: Examples of Tandem Reactions with Allylic Substrates

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

| Asymmetric Allylation/Epoxidation | Organozinc/Titanium alkoxide | Cyclic enones, Aldehydes | Functionalized epoxy alcohols | nih.gov |

| Conjugate Addition/Trapping | Cu-NHC / Dialkylzinc | Enoyl imidazoles, Onium compounds | Densely substituted acylimidazoles | beilstein-journals.org |

| Spirocyclization/Carbonylation | NiCl₂·diglyme / dtbpy | BCB-tethered allyl amides, Alkyl halides, Arylboronic acids | Spirocyclobutyl γ-lactams | acs.org |

Role in the Synthesis of Functional Organic Materials

The allyl group of this compound can be utilized in polymerization reactions to create functional polymers. psu.edu Although the non-conjugated allyl double bond is less reactive than monomers like styrenes or acrylates, it can undergo radical polymerization, often requiring specific initiators or conditions. The resulting polymer would feature a poly-alkane backbone with pendant carboethoxy-phenyl groups. These aromatic ester side chains could impart desirable properties to the material, such as increased thermal stability, specific solubility characteristics, or a high refractive index.

Furthermore, the ester functionality allows for post-polymerization modification. researchgate.netmdpi.com For example, hydrolysis of the ester to a carboxylic acid would introduce ionic groups, dramatically changing the polymer's properties and allowing it to be used in applications like ion-exchange resins or as a pH-responsive material. This versatility makes this compound a potentially valuable monomer for creating advanced materials with tailored functions. nih.gov

Catalytic Transformations Involving 3 2 Carboethoxyphenyl 1 Propene

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, and the functional groups within 3-(2-carboethoxyphenyl)-1-propene lend themselves to several prominent cross-coupling strategies.

While this compound can be utilized in some cross-coupling reactions directly, for others it serves as a precursor that requires further functionalization.

The Heck reaction , which couples an alkene with an unsaturated halide or triflate, is directly applicable to this compound. wikipedia.orgorganic-chemistry.org The terminal alkene can react with various aryl or vinyl halides in the presence of a palladium catalyst to form substituted alkene products. wikipedia.org This reaction is a powerful tool for extending the carbon skeleton and synthesizing complex diarylpropene structures. organic-chemistry.org Typical catalysts include palladium complexes like palladium(II) acetate, often supported by phosphine (B1218219) ligands. wikipedia.org

Table 1: Representative Heck Reaction with this compound

| Aryl Halide (Ar-X) | Catalyst | Base | Solvent | Product |

| Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 3-(2-Carboethoxyphenyl)-1-phenyl-1-propene |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 3-(2-Carboethoxyphenyl)-1-(4-tolyl)-1-propene |

| 1-Vinylbromide | Pd(PPh₃)₄ | NaOAc | DMA | 5-(2-Carboethoxyphenyl)-1,3-pentadiene |

In contrast, the Suzuki-Miyaura, Stille, and Sonogashira reactions require specific functional groups that are absent in the parent molecule. To be employed in these transformations, this compound must first be converted into a suitable derivative.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron species with an organic halide or triflate. nih.govnih.gov To participate, the aromatic ring of the molecule would need to be halogenated (e.g., converted to ethyl 2-allyl-5-bromobenzoate) to act as the electrophile, or converted into a boronic acid or ester to act as the nucleophile. researchgate.netprinceton.edu

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgnih.gov Similar to the Suzuki coupling, the molecule would require transformation into either an aryl halide or an organostannane derivative. uwindsor.ca

Sonogashira Coupling: This reaction specifically couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Since this compound contains an alkene, not an alkyne, it cannot directly participate. The propene side chain would need to be chemically altered to an alkyne, or the aromatic ring would need to be halogenated to couple with a separate terminal alkyne. libretexts.orgorganic-chemistry.org

Table 2: Required Derivatives of this compound for Various Cross-Coupling Reactions

| Coupling Reaction | Required Functional Group | Example Derivative | Potential Coupling Partner |

| Suzuki-Miyaura | Aryl Halide or Arylboronic Ester | Ethyl 2-allyl-5-bromobenzoate | Phenylboronic acid |

| Stille | Aryl Halide or Arylstannane | Ethyl 2-allyl-5-iodobenzoate | Tributyl(vinyl)stannane |

| Sonogashira | Aryl Halide | Ethyl 2-allyl-4-iodobenzoate | Phenylacetylene |

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO). The structure of this compound offers two main sites for such reactions: the terminal alkene and the C-H bonds of the aromatic ring. Palladium and copper are the most common catalysts for these transformations.

A carbonylative Stille coupling, for instance, can introduce a carbonyl group by using carbon monoxide in conjunction with the standard Stille reaction conditions. wikipedia.org If a halogenated derivative of this compound were coupled with an organostannane under a CO atmosphere, a ketone could be synthesized. wikipedia.org Additionally, palladium-catalyzed hydroformylation of the alkene could yield an aldehyde, which could be further oxidized to a carboxylic acid.

Asymmetric Hydrogenation and Other Chiral Catalysis

The propene side chain of this compound can be a target for asymmetric hydrogenation. This process would reduce the carbon-carbon double bond to a single bond, creating a chiral center at the second carbon of the propyl chain. By using a chiral transition-metal catalyst, typically based on rhodium, ruthenium, or iridium, one enantiomer of the product can be selectively formed.

Research on structurally related substrates, such as vinyl benzoates and alkylidene malonate esters, has shown that high enantioselectivities (often >95% ee) can be achieved using catalysts with chiral phosphine ligands. epa.govnih.gov This suggests that the asymmetric hydrogenation of this compound is a viable route to chiral 1-(2-carboethoxyphenyl)propane derivatives.

Table 3: Predicted Outcomes for Asymmetric Hydrogenation of this compound

| Catalyst System | Chiral Ligand | Solvent | Predicted Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methanol (B129727) | >98% |

| [Ir(COD)Cl]₂ | (R)-SEGPHOS | Dichloromethane | >95% |

| Ru(OAc)₂(BINAP) | (S)-BINAP | Ethanol (B145695) | >97% |

Ring-Closing Metathesis (RCM) and Related Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by ruthenium or molybdenum carbene complexes. wikipedia.org While this compound, being a mono-olefin, cannot undergo ring-closing metathesis (RCM) on its own, it is an excellent substrate for two other key variations: cross-metathesis and as a precursor for RCM. masterorganicchemistry.comorganic-chemistry.org

In cross-metathesis , the terminal alkene of this compound can react with another olefin to create a new, longer-chain alkene. sigmaaldrich.comorganic-chemistry.org This is a valuable method for carbon chain elongation.

More significantly, the molecule is a versatile building block for syntheses that incorporate a subsequent RCM step. wikipedia.org By introducing a second alkene-containing chain elsewhere on the molecule (for example, through etherification or amidation), a diene precursor can be formed. This diene can then undergo an intramolecular RCM reaction to construct a new ring fused to the existing aromatic system. harvard.edu This strategy has been successfully applied to similar substrates like 8-allylcoumarins and 2-allylanilines to synthesize complex annellated heterocyclic systems. nih.govrsc.org

Table 4: RCM Strategy Starting from this compound Derivatives

| Precursor Diene | Metathesis Catalyst | Product of RCM |

| Ethyl 2-allyl-4-(allyloxy)benzoate | Grubbs II Catalyst | Fused Dihydropyranobenzofuranone |

| N-allyl-2-(2-allylbenzoyl)aniline | Hoveyda-Grubbs II Catalyst | Fused Dihydroazepinebenzamide |

| Diethyl 2,2-diallyl-2-(2-allylphenyl)malonate | Schrock Catalyst | Spirocyclic Cyclohexene (B86901) Derivative |

Lewis Acid and Brønsted Acid Catalyzed Transformations

The alkene moiety in this compound is susceptible to reactions catalyzed by both Lewis and Brønsted acids.

A plausible Brønsted acid-catalyzed transformation is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation). Protonation of the terminal alkene by a strong acid (e.g., H₂SO₄, PPA) would generate a secondary carbocation on the propyl chain. This carbocation could then be attacked by the electron-rich benzene (B151609) ring, leading to cyclization and the formation of a six-membered ring. Subsequent oxidation would yield a tetralone derivative.

Lewis acids, such as zinc benzoates, are known to catalyze various reactions, including the formation of oxazolines from esters. nih.gov The ester group in this compound could potentially be activated by a Lewis acid to facilitate reactions with nucleophiles. Furthermore, Lewis acids can also promote reactions at the alkene, similar to Brønsted acids.

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis offer metal-free and environmentally benign alternatives for transforming this compound.

Organocatalysis could be employed for the asymmetric functionalization of the alkene. For example, an asymmetric epoxidation using a chiral organocatalyst could convert the propene group into a chiral epoxide, a valuable synthetic intermediate. Another possibility is an organocatalytic conjugate addition, although this would require prior transformation of the molecule to introduce an electron-withdrawing group conjugated to the double bond.

Biocatalysis , which utilizes enzymes or whole organisms, could perform highly selective transformations under mild conditions. Potential biocatalytic reactions include:

Hydroxylation: Specific C-H bonds on the aromatic ring or the alkyl chain could be hydroxylated with high regio- and stereoselectivity.

Epoxidation: Enzymes like monooxygenases could selectively epoxidize the double bond.

Reduction/Oxidation: The ester group could be hydrolyzed by lipases or esterases, or the alkene could be reduced by enoate reductases if appropriately activated.

Theoretical and Computational Chemistry Investigations of 3 2 Carboethoxyphenyl 1 Propene

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-(2-Carboethoxyphenyl)-1-propene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), could elucidate its electronic properties. tcsedsystem.eduresearchgate.net

The electronic structure is largely dictated by the interplay between the electron-withdrawing carboethoxy group (-COOEt) and the allyl group (-CH₂CH=CH₂) attached to the benzene (B151609) ring. The carboethoxy group, due to the electronegativity of the oxygen atoms, withdraws electron density from the aromatic ring, particularly at the ortho and para positions. The allyl group is generally considered a weak electron-donating group through hyperconjugation.

Natural Bond Orbital (NBO) analysis, a common computational technique, could provide a detailed picture of the bonding and charge distribution. tcsedsystem.edu It would likely reveal significant delocalization of π-electrons within the benzene ring and the carbonyl group. The interaction between the π-system of the benzene ring and the allyl group's double bond would also be a key feature.

Table 1: Hypothetical NBO Charges for this compound based on similar compounds.

| Atom/Group | Hypothetical NBO Charge (e) |

| Carbonyl Carbon | +0.5 to +0.7 |

| Carbonyl Oxygen | -0.5 to -0.7 |

| Ring C (ortho to COOEt) | +0.1 to +0.2 |

| Ring C (meta to COOEt) | -0.05 to +0.05 |

| Ring C (para to COOEt) | +0.05 to +0.15 |

| Allyl Group Carbons | Varied, slight negative charges |

Note: This data is hypothetical and intended for illustrative purposes, based on general principles and data from related molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies. For this compound, several types of reactions could be investigated computationally.

One important class of reactions is electrophilic aromatic substitution. While the carboethoxy group is deactivating, directing incoming electrophiles to the meta position, the allyl group is weakly activating and ortho-, para-directing. Computational studies could predict the most likely site of substitution by modeling the stability of the intermediate carbocations (sigma complexes). nih.gov

Reactions involving the allyl group, such as addition reactions or rearrangements, are also amenable to computational study. For instance, the mechanism of allylic bromination using N-bromosuccinimide (NBS) involves a resonance-stabilized radical intermediate, the stability of which can be calculated. masterorganicchemistry.com Furthermore, transition states for various pericyclic reactions involving the allyl group could be located and their energies calculated to predict reaction feasibility. A computational study on the intramolecular electrophilic aromatic substitution of ortho-allyl-N-benzylanilines highlights how DFT can be used to explore competitive cyclization processes, a reaction type that could be relevant for derivatives of this compound. researchgate.net

Table 2: Representative Calculated Reaction Barriers for Related Aromatic Systems.

| Reaction Type | System | Computational Method | Calculated Barrier (kcal/mol) |

| Electrophilic Addition | Tetracyanoethylene and N,N-dimethylaniline | DFT | 18.9 |

| Friedel-Crafts Alkylation | Methyl fluoride (B91410) and methane (B114726) (H+ catalyzed) | SCF/MP2 | Significantly lowered by catalyst |

Note: This data is from studies on different but related systems and serves to illustrate the types of insights gained from computational reaction mechanism studies. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and reactivity. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple conformers. The most significant rotations would be around the C(ring)-C(allyl) bond and the C(ring)-C(carbonyl) and C(carbonyl)-O bonds of the ester group.

Conformational analysis using computational methods can identify the lowest energy (most stable) conformers. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, showing how it samples different conformations at a given temperature. nih.govmdpi.com MD simulations of aromatic esters on surfaces have shown how these molecules orient themselves, with polar groups interacting with polar surfaces. acs.org For this compound in solution, MD could reveal solvent effects on its conformation and dynamics. mdpi.comrsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for identifying and characterizing compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. tcsedsystem.edunih.govnih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the ethyl group protons, and the protons of the allyl group. The predicted shifts would be sensitive to the molecule's conformation.

IR Spectroscopy: DFT calculations can predict vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. dtic.milresearchgate.netdtic.mil These calculations can help in the assignment of experimental IR bands to specific vibrational modes, such as the C=O stretch of the ester, C=C stretches of the aromatic ring and allyl group, and various C-H bending and stretching modes. scholarsresearchlibrary.comumass.eduyoutube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). tcsedsystem.eduresearchgate.net For this compound, the spectrum would be dominated by π→π* transitions within the benzene ring. The presence of the carboethoxy and allyl substituents would cause shifts in the absorption maxima compared to unsubstituted benzene. up.ac.zanist.govgdckulgam.edu.inyoutube.com

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Ethyl Benzoate (B1203000).

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-31G(d,p)) |

| ¹³C NMR (ppm) | ||

| C=O | ~166 | ~165 |

| Aromatic C | ~128-133 | ~127-132 |

| IR (cm⁻¹) | ||

| C=O Stretch | ~1720 | ~1715 |

| Aromatic C=C Stretch | ~1600, ~1450 | ~1595, ~1445 |

Note: This table presents approximate experimental data for ethyl benzoate chemicalbook.com and typical calculated values from the literature to illustrate the accuracy of computational predictions. scholarsresearchlibrary.com

Advanced Analytical Methodologies for Characterization in Research

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As 3-(2-Carboethoxyphenyl)-1-propene is described as a yellow oil, X-ray crystallography, which requires a solid crystalline material, would not be directly applicable for its structural determination in its native state. sigmaaldrich.com However, should a suitable solid derivative of the compound be synthesized, this technique could provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For comparison, the crystal structures of several other ethyl benzoate (B1203000) derivatives have been successfully determined, providing valuable insights into their molecular conformations and packing in the crystalline lattice. nih.gov

Future Research Directions and Emerging Applications of 3 2 Carboethoxyphenyl 1 Propene

Sustainable and Renewable Feedstock Utilization

The imperative for sustainable chemical manufacturing necessitates a shift from petrochemical-based feedstocks to renewable resources. Future research into the synthesis of 3-(2-Carboethoxyphenyl)-1-propene is anticipated to focus on leveraging bio-derived starting materials.

A promising avenue lies in the utilization of lignin, an abundant and renewable source of aromatic compounds. Lignin's complex polyphenolic structure can be depolymerized to yield a variety of aromatic platform chemicals, including benzoic acid derivatives. Research could be directed towards developing efficient catalytic or microbial pathways to convert lignin-derived precursors into 2-carboxybenzoic acid, which can then be esterified and allylated to produce the target compound.

Furthermore, biocatalysis and chemo-enzymatic synthesis routes offer environmentally benign alternatives to traditional chemical processes. researchgate.netwikipedia.org Enzymes, such as lipases, could be employed for the selective esterification of a bio-derived benzoic acid precursor with ethanol (B145695). Similarly, biocatalytic methods could be explored for the introduction of the allyl group, potentially reducing the reliance on harsh reagents and minimizing waste generation. The development of such green synthetic pathways would be a significant step towards the sustainable production of this compound.

| Potential Renewable Feedstock | Key Conversion Steps | Research Focus |

| Lignin | Depolymerization, Oxidation, Esterification, Allylation | Efficient and selective catalytic systems for converting lignin into key intermediates. |

| Bio-ethanol | Esterification | Utilization of bio-ethanol for the carboethoxy functional group. |

| Bio-derived allyl compounds | Allylation | Exploring bio-based sources for the propene side chain. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability. The synthesis of this compound is well-suited for these modern manufacturing technologies.

Flow chemistry would be particularly advantageous for key synthetic steps, such as the palladium-catalyzed Heck reaction, which is a plausible method for coupling an ortho-halogenated ethyl benzoate (B1203000) with propene. libretexts.orgorganic-chemistry.orgnii.ac.jpnih.gov Continuous flow reactors can provide precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity while minimizing the formation of byproducts. libretexts.org Moreover, the small reactor volumes inherent to flow systems enhance safety, especially when handling potentially hazardous reagents or intermediates.

The integration of flow reactors with automated synthesis platforms could enable the on-demand and high-throughput synthesis of this compound and its derivatives. These platforms can automate the entire workflow, from reagent preparation and reaction optimization to purification and analysis. This would not only accelerate the discovery of new synthetic routes but also facilitate the rapid screening of this compound for various applications.

| Synthesis Step | Advantages of Flow Chemistry | Potential for Automation |

| Heck Reaction | Precise temperature and pressure control, improved safety, higher yields. | Automated reagent delivery, real-time reaction monitoring, and optimization. |

| Esterification | Enhanced mixing, efficient water removal to drive equilibrium. | Continuous purification and in-line analysis. |

| Work-up and Purification | In-line extraction and purification, reducing manual handling. | Automated product isolation and characterization. |

Development of Novel Reactivity and Selectivity Patterns

The unique arrangement of functional groups in this compound offers a rich landscape for exploring novel chemical reactivity and controlling selectivity in its transformations. The interplay between the aromatic ring, the ester, and the allyl group can be exploited to achieve highly specific chemical modifications.

Future research could focus on the selective functionalization of the allyl group. For instance, developing catalytic systems for stereoselective epoxidation, dihydroxylation, or hydroformylation of the double bond would lead to a range of chiral building blocks with potential applications in asymmetric synthesis.

Furthermore, the ortho-positioning of the allyl and carboethoxy groups can be leveraged to direct intramolecular reactions. For example, transition-metal-catalyzed intramolecular cyclization reactions could be explored to construct novel polycyclic frameworks. The regioselectivity and stereoselectivity of such reactions would be a key area of investigation, potentially leading to the discovery of new synthetic methodologies. The Heck reaction, a powerful tool for C-C bond formation, could be investigated in an intramolecular fashion to create complex ring systems. nii.ac.jpmdpi.comrsc.org

| Reaction Type | Potential Outcome | Research Focus |

| Asymmetric Catalysis on Allyl Group | Chiral epoxides, diols, aldehydes | Development of stereoselective catalysts. |